molecular formula C20H23N3O2 B12069223 endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine CAS No. 280762-05-2

endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine

Cat. No.: B12069223
CAS No.: 280762-05-2
M. Wt: 337.4 g/mol
InChI Key: BAMBRAKLPMTTIS-AYHJJNSGSA-N
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Description

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine: is a complex organic compound that belongs to the family of tropane alkaloids

Preparation Methods

The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Chemical Reactions Analysis

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be compared with other tropane alkaloids, such as:

    Cocaine: Known for its stimulant effects, cocaine has a similar tropane structure but different functional groups.

    Atropine: Used as a medication, atropine also shares the tropane scaffold but has distinct pharmacological properties.

    Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness and nausea.

The uniqueness of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine lies in its specific functional groups and the resulting biological activities, which differentiate it from other compounds in the same family .

Properties

CAS No.

280762-05-2

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

(1S,5R)-8-benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C20H23N3O2/c24-23(25)20-9-5-4-8-19(20)21-16-12-17-10-11-18(13-16)22(17)14-15-6-2-1-3-7-15/h1-9,16-18,21H,10-14H2/t16?,17-,18+

InChI Key

BAMBRAKLPMTTIS-AYHJJNSGSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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